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An In-Depth Technical Guide to 2-Bromo-1,3-difluoro-4-nitrobenzene

Introduction
2-Bromo-1,3-difluoro-4-nitrobenzene (CAS No. 103977-78-2) is a highly functionalized

aromatic compound that serves as a versatile and valuable building block in modern organic

synthesis.[1][2][3] Its unique substitution pattern—featuring a bromine atom, two fluorine

atoms, and a powerful electron-withdrawing nitro group—endows it with specific reactivity that

is highly sought after in the fields of medicinal chemistry and materials science. The strategic

placement of these functional groups makes it an ideal precursor for constructing complex

molecular architectures, particularly through nucleophilic aromatic substitution (SNAr)

reactions.[4][5] This guide provides a comprehensive overview of its synthesis, properties,

reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Bromo-1,3-difluoro-4-nitrobenzene are

fundamental to its handling, storage, and application in synthesis. Key data is summarized

below.
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Property Value Source(s)

CAS Number 103977-78-2 [1][2][6]

Molecular Formula C₆H₂BrF₂NO₂ [1][2]

Molecular Weight 237.99 g/mol [1][2]

IUPAC Name
2-bromo-1,3-difluoro-4-

nitrobenzene
[3]

Synonyms
3-Bromo-2,4-

difluoronitrobenzene
[1][7]

Appearance White to yellow solid [8]

Melting Point 50 - 51.5 °C [8]

Boiling Point 254.0 ± 35.0 °C at 760 mmHg

Purity Typically ≥97-98% [1][3]

Spectroscopic Analysis
¹H NMR: In CDCl₃, the two aromatic protons appear as distinct multiplets. A representative

spectrum from a 60 MHz instrument shows signals in the regions of δ 8.4-7.9 (m, 1H) and

7.4-7.0 (m, 1H).[8] Higher field NMR would resolve these multiplets further, showing complex

coupling patterns due to 1H-¹⁹F interactions.

¹³C NMR: The ¹³C NMR spectrum is expected to be complex due to carbon-fluorine (C-F)

coupling. The aromatic carbons directly bonded to fluorine will appear as doublets with large

one-bond coupling constants (¹JCF). Long-range C-F coupling (²JCF, ³JCF) will induce

further splitting on other carbons.[9] A proton-decoupled spectrum will still show this C-F

splitting; however, a simultaneous proton and fluorine decoupled (¹³C-{¹H, ¹⁹F}) experiment

would yield six sharp singlets, corresponding to each unique carbon atom in the molecule.[9]

¹⁹F NMR: The ¹⁹F NMR spectrum would provide key information, showing two distinct signals

for the two non-equivalent fluorine atoms, with splitting patterns influenced by their coupling

to each other and to the aromatic protons.
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Synthesis and Manufacturing
The most common and efficient synthesis of 2-Bromo-1,3-difluoro-4-nitrobenzene is

achieved through the electrophilic nitration of 1,3-difluoro-2-bromobenzene. This reaction

leverages the directing effects of the existing substituents to install the nitro group at the

desired C4 position.

Workflow for Synthesis

1,3-Difluoro-2-bromobenzene

Conc. H₂SO₄

Conc. HNO₃

 Nitration
(T < 55°C)

2-Bromo-1,3-difluoro-4-nitrobenzene

1. Pour onto ice
2. Extract with CH₂Cl₂
3. Wash with NaHCO₃

4. Dry & Recrystallize

 Purification

Click to download full resolution via product page

Caption: General workflow for the nitration of 1,3-difluoro-2-bromobenzene.

Detailed Experimental Protocol
This protocol is adapted from a high-yield (97%) reported synthesis.[8]
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Reaction Setup: In a suitable reaction vessel, charge 1,3-difluoro-2-bromobenzene (23.5 g,

112 mmol) and concentrated sulfuric acid (48 ml). Stir the solution vigorously at ambient

temperature.

Nitration: Add concentrated nitric acid (70%, 8 ml) dropwise to the stirred solution.

Causality: The mixture of concentrated sulfuric and nitric acids generates the highly

electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration. The rate

of addition must be controlled to maintain the internal temperature below 55°C to prevent

side reactions and ensure regioselectivity.

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for

an additional 15 minutes. The reaction progress can be monitored by TLC or GC-MS.

Quenching and Workup: Carefully pour the reaction mixture onto ice (300 ml). The product

will precipitate as a solid.

Extraction: Extract the aqueous mixture with methylene chloride (3 x volumes). Combine the

organic layers.

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (3

x volumes) to neutralize any remaining acid, followed by a wash with brine.

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and

remove the solvent in vacuo to yield a yellow solid.

Purification: Recrystallize the crude solid from isopropyl ether to afford 2-Bromo-1,3-
difluoro-4-nitrobenzene as a white solid (28.2 g, 97% yield).[8]

Chemical Reactivity and Derivatization
The reactivity of 2-Bromo-1,3-difluoro-4-nitrobenzene is dominated by Nucleophilic Aromatic

Substitution (SNAr). The powerful electron-withdrawing nitro group strongly activates the

aromatic ring towards attack by nucleophiles.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A

nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized
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negative intermediate known as a Meisenheimer complex.[10] In the second step, the

leaving group is eliminated, restoring the aromaticity of the ring.

Regioselectivity: The nitro group activates the ortho (C3) and para (C1) positions. In this

molecule, these positions are occupied by fluorine atoms. Fluorine is an excellent leaving

group in SNAr reactions—often better than Br or Cl. This is because the rate-determining

step is the initial nucleophilic attack, which is accelerated by the high electronegativity of

fluorine polarizing the C-F bond.[4] Therefore, nucleophiles will preferentially displace one of

the fluorine atoms over the bromine atom.

Mechanism of Nucleophilic Aromatic Substitution
(SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.

Applications in Drug Discovery and Chemical
Synthesis
2-Bromo-1,3-difluoro-4-nitrobenzene is a strategic intermediate, primarily used to introduce a

substituted difluorobromoaniline or related moiety into a target molecule.

Synthesis of Key Intermediates: A common first step in its utilization is the reduction of the

nitro group to an amine. This reaction, typically performed using reagents like iron powder in

acetic acid or catalytic hydrogenation (H₂/Pd/C), yields 3-Bromo-2,4-difluoroaniline.[7] This

aniline derivative is a valuable precursor in its own right, with the amine providing a handle

for amide bond formation or further substitutions.

Building Block for Kinase Inhibitors: The broader class of poly-halogenated and nitrated

benzenes are crucial in the synthesis of kinase inhibitors.[4][11][12][13] Kinases are a class

of enzymes often implicated in cancer and inflammatory diseases.[11] Small molecule

inhibitors often feature heterocyclic cores built upon substituted aniline precursors. The

fluorine atoms can increase metabolic stability and binding affinity of the final drug molecule,

while the bromine atom can serve as a handle for subsequent cross-coupling reactions (e.g.,

Suzuki or Buchwald-Hartwig) to build molecular complexity.[12]
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Agrochemicals and Materials Science: Similar to their role in pharmaceuticals, fluorinated

aromatic compounds are used to create advanced agrochemicals and high-performance

polymers, where the unique electronic properties and stability of the C-F bond are highly

valued.[14]

Safety and Handling
2-Bromo-1,3-difluoro-4-nitrobenzene is classified as a hazardous substance and must be

handled with appropriate precautions.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.

P280: Wear protective gloves, protective clothing, and eye/face protection.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion
2-Bromo-1,3-difluoro-4-nitrobenzene is a potent and versatile chemical intermediate whose

value lies in its predictable and specific reactivity. Its primary utility is in SNAr reactions, where

the activated fluorine atoms can be selectively displaced to build more complex structures. This
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reactivity profile has made it a valuable tool for medicinal chemists, particularly in the synthesis

of scaffolds for kinase inhibitors and other therapeutic agents. Proper understanding of its

properties, synthesis, and handling is crucial for its safe and effective application in research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 103977-78-2 | 3-Bromo-2,4-difluoronitrobenzene - Alachem Co., Ltd. [alachem.co.jp]

2. chemscene.com [chemscene.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b170992?utm_src=pdf-custom-synthesis
https://www.alachem.co.jp/en/product/103977-78-2
https://www.chemscene.com/103977-78-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 2-bromo-1,3-difluoro-4-nitro-benzene 97% | CAS: 103977-78-2 | AChemBlock
[achemblock.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC
[pmc.ncbi.nlm.nih.gov]

6. chemscene.com [chemscene.com]

7. 3-Bromo-2,4-difluoroaniline CAS#: 103977-79-3 [amp.chemicalbook.com]

8. prepchem.com [prepchem.com]

9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

10. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

11. pubs.acs.org [pubs.acs.org]

12. pdf.benchchem.com [pdf.benchchem.com]

13. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-
Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and
2 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Literature review of 2-Bromo-1,3-difluoro-4-
nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170992#literature-review-of-2-bromo-1-3-difluoro-4-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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